(E)-2-己烯基 (E)-2-己烯酸酯

描述

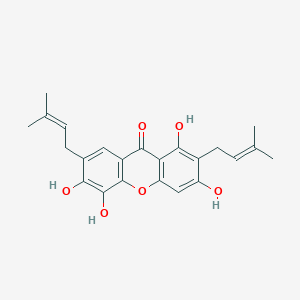

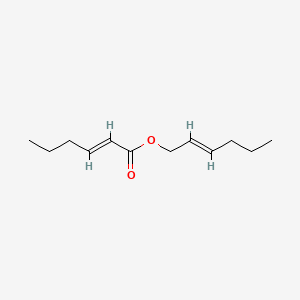

(E)-2-Hexenyl (E)-2-hexenoate, also known as (E)-2-hexenoic acid, is a naturally occurring organic compound found in many plants and fruits. It is a monounsaturated fatty acid, and is an important component of many plant oils. It has been studied extensively in recent years due to its potential medicinal and therapeutic properties.

科学研究应用

信息素合成

Kim 和 Park(2013 年)的一项研究探索了合成 (E)-2-己烯基 (E)-2-己烯酸酯作为昆虫 Riptortus pedestris 信息素的成分。这项研究证明了其在昆虫学领域的应用,特别是在合成昆虫信息素以用于害虫控制或行为研究方面 (Kim 和 Park,2013)。

在昆虫交流中的作用

在昆虫交流的背景下,研究表明 (E)-2-己烯基 (E)-2-己烯酸酯起着至关重要的作用。Huh 等人(2005 年)研究了其吸引豆蝽 Riptortus clavatus 的有效性。研究结果表明其在开发环境友好的害虫控制方法中具有潜在用途 (Huh 等人,2005)。

合成方法

探索不同的合成方法,Rossi 等人(1992 年)对包括 (E)-2-己烯基 (E)-2-己烯酸酯在内的烷基 2-烯酸酯的立体选择性合成提供了见解。这项研究对于开发高效且精确的化学合成技术非常重要 (Rossi 等人,1992)。

昆虫吸引研究

Huh 等人(2006 年)和 Endo 等人(2005 年)的进一步研究探索了 Piezodorus hybneri 和 Riptortus clavatus 等昆虫对聚集信息素成分(包括 (E)-2-己烯基 (E)-2-己烯酸酯)的吸引力。这些研究有助于我们了解昆虫行为以及有针对性的害虫控制策略的潜力 (Huh 等人,2006)(Endo 等人,2005)。

在有机合成中的潜力

藤泽等人(1984 年)展示了 (E)-2-己烯基 (E)-2-己烯酸酯在光学活性信息素的立体控制合成中的应用,表明其在有机化学领域的重要性 (藤泽等人,1984)。

属性

IUPAC Name |

[(E)-hex-2-enyl] (E)-hex-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZVRWSUQQJJOS-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)/C=C/CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the function of E2HE2H in the bean bug Riptortus clavatus?

A1: E2HE2H is a key component of the aggregation pheromone produced by male R. clavatus. This pheromone attracts both male and female adults, as well as nymphs, facilitating aggregation on host plants. [, ]

Q2: Is E2HE2H attractive to R. clavatus on its own?

A2: While E2HE2H is a crucial component, it doesn't appear to be attractive to R. clavatus in isolation. Its effectiveness is enhanced when combined with other components of the aggregation pheromone, particularly myristyl isobutyrate (MI). [, ]

Q3: How does the ratio of E2HE2H to other pheromone components influence attraction in R. clavatus?

A3: Interestingly, R. clavatus exhibits a wide range of acceptable ratios for the components of its aggregation pheromone. Studies have shown that blends with varying ratios of E2HE2H to myristyl isobutyrate (MI) and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H) can be similarly attractive. This suggests a degree of flexibility in the pheromone communication system of this species. []

Q4: Are there other insect species that are attracted to E2HE2H?

A5: Yes, research has shown that E2HE2H can attract the stink bug, Piezodorus hybneri. This suggests that E2HE2H may function as a kairomone for P. hybneri, allowing it to locate suitable host plants by detecting the presence of R. clavatus. [, , , ]

Q5: Does the amount of E2HE2H produced by R. clavatus vary?

A6: Yes, the amount of E2HE2H, along with other pheromone components, secreted by male R. clavatus can vary depending on factors such as age, season, and food source. For instance, older males tend to produce more pheromone. Additionally, males feeding on soybean plants produce significantly higher amounts of E2HE2H compared to those feeding on less suitable food sources like sweet persimmon fruit. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)

![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)